Neodiosmin
Overview
Description
Neodiosmin is a flavone glycoside isolated from the leaves of Citrus aurantium . It has been reported that Neodiosmin has poor aqueous solubility but exerts a good debittering effect and is a strong antioxidant .
Synthesis Analysis
Neodiosmin is a natural product and its synthesis in plants is part of their immune response. Both glutathione and neodiosmin content were specifically up-regulated by Effector-Triggered Immunity (ETI) and Pattern-Triggered Immunity (PTI), respectively, which significantly enhanced plant immunity .
Molecular Structure Analysis
Neodiosmin has a molecular formula of C28H32O15 and a molecular weight of 608.54 . It is a solid substance with a light yellow to yellow color .
Physical And Chemical Properties Analysis
Neodiosmin is a solid substance with a light yellow to yellow color . It has a molecular weight of 608.54 and a molecular formula of C28H32O15 . It is poorly soluble in water but has good solubility in DMSO .
Scientific Research Applications
Biosynthesis in Citrus Aurantium : Benavente-García et al. (1993) studied the levels of neodiosmin during the development of Citrus aurantium leaves and fruits. They found that neodiosmin concentration is highest in the early growth stages and decreases as the organs fully develop. The study also proposed a biosynthetic pathway for neodiosmin in C. aurantium, indicating its natural synthesis process and potential applications in agronomy and botany (Benavente-García, Castillo, & Conesa, 1993).
Solubility and Taste Masking : A study by Dong et al. (2017) explored the enhancement of neodiosmin's water solubility and its application in taste masking. By forming a ternary inclusion complex with β-cyclodextrin and lysine, they significantly improved the solubility of neodiosmin. This development has implications for its use in food, beverages, and pharmaceuticals for bitterness attenuation (Dong, Yuan, Huang, & Zheng, 2017).
Bitterness Reduction in Foods : Guadagni et al. (2008) investigated the effect of neodiosmin on the bitterness threshold of limonin in water and orange juice. They discovered that neodiosmin effectively reduces bitterness in these mediums, suggesting its utility in the food industry for improving the taste of citrus-based products (Guadagni, Maier, & Turnbaugh, 2008).
Bitterness Inhibition of Various Compounds : Huang et al. (2021) focused on citrus flavonoids, including neodiosmin, as natural bitterness inhibitors. They found that neodiosmin is effective in reducing the bitter taste of naringin, quinine hydrochloride, and stevioside, indicating its potential in food science for taste improvement (Huang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNKWWXYVWTLT-CYZBKYQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741565 | |
Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
CAS RN |
38665-01-9 | |
Record name | Neodiosmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38665-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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